molecular formula C5H9ClO4S2 B2415045 (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride CAS No. 1934435-48-9

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride

Cat. No. B2415045
CAS RN: 1934435-48-9
M. Wt: 232.69
InChI Key: LGAFCYWMFPTOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1934435-48-9 . It has a molecular weight of 232.71 .


Synthesis Analysis

The synthesis of similar compounds like methanesulfonyl chloride involves the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Methanesulfonyl chloride, a similar compound, is highly reactive and is a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

For a similar compound, methanesulfonyl chloride, it appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water .

Scientific Research Applications

Importance of Sulfonyl Chlorides in Chemistry

Sulfonyl chlorides, such as "(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride," are valuable intermediates in organic synthesis. They are used for introducing sulfonyl groups into molecules, which is a crucial step in the synthesis of sulfonamides, sulfonylureas, and other sulfonyl derivatives. These compounds have broad applications ranging from pharmaceuticals to agrochemicals. The specific reactivity and selectivity of sulfonyl chlorides make them essential tools in the chemist's arsenal for constructing complex molecular architectures.

Environmental Impact of Chlorinated Solvents

Research on chlorinated solvents, closely related to the class of compounds to which "this compound" belongs, shows their significant environmental impact. Occupational exposure to chlorinated aliphatic solvents has been associated with adverse health effects, including toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity (Ruder, 2006). Understanding the behavior and impact of such compounds is crucial for developing safer chemicals and mitigating environmental and health risks.

Applications in Food Science and Technology

Compounds like "this compound" could find indirect applications in food science, where similar molecules play roles in preserving food quality. For example, stabilization and controlled release of gaseous/volatile compounds are crucial for maintaining the safety and quality of fresh produce. Innovative approaches for stabilizing and controlling the release of active compounds, including sulfonates and chlorides, are being explored (Mo Chen et al., 2020).

Green Chemistry and Methane Conversion

In the context of green chemistry, research into converting methane into more valuable products is relevant. The functionalization of methane, a process potentially related to the use of sulfonyl chloride derivatives, represents a significant challenge in chemistry. Efficient methods for methane conversion could have profound implications for utilizing natural gas reserves more effectively and reducing greenhouse gas emissions (Gunsalus et al., 2017).

Mechanism of Action

The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Safety and Hazards

“(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” is a chemical compound that should be handled with care. The safety data sheet for a similar compound, methanesulfonyl chloride, indicates that it is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1-methylsulfonylcyclopropyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAFCYWMFPTOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.